molecular formula C15H15ClFNO2S B296190 N-(2-chloro-6-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide

N-(2-chloro-6-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide

Cat. No. B296190
M. Wt: 327.8 g/mol
InChI Key: KNXDHDOUVRPDOZ-UHFFFAOYSA-N
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Description

N-(2-chloro-6-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide, also known as CFMS, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CFMS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.

Mechanism of Action

N-(2-chloro-6-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide exerts its therapeutic effects through its ability to inhibit specific enzymes and receptors in the body. N-(2-chloro-6-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide has been shown to inhibit carbonic anhydrase IX, which is overexpressed in many types of cancer cells and plays a role in tumor growth and survival. N-(2-chloro-6-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide has also been shown to inhibit the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain perception and inflammation. By inhibiting these enzymes and receptors, N-(2-chloro-6-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide can exert its therapeutic effects.
Biochemical and Physiological Effects
N-(2-chloro-6-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide has been shown to have various biochemical and physiological effects in the body. In cancer research, N-(2-chloro-6-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. N-(2-chloro-6-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide has also been shown to inhibit angiogenesis by reducing the expression of vascular endothelial growth factor (VEGF) and its receptor. In inflammation research, N-(2-chloro-6-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α). In pain management research, N-(2-chloro-6-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide has been shown to reduce pain perception by inhibiting the TRPV1 receptor.

Advantages and Limitations for Lab Experiments

N-(2-chloro-6-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide has several advantages for lab experiments, including its high purity and stability, which allows for accurate and reproducible results. N-(2-chloro-6-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide is also readily available and relatively easy to synthesize, which makes it a cost-effective option for research. However, N-(2-chloro-6-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide has some limitations, including its low solubility in water, which can make it difficult to administer in certain experiments. N-(2-chloro-6-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide also has a short half-life in the body, which may limit its therapeutic applications.

Future Directions

For N-(2-chloro-6-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide research include its potential therapeutic applications in other disease areas and the development of new synthesis methods.

Synthesis Methods

N-(2-chloro-6-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide has been synthesized using various methods, including the reaction of 2-chloro-6-fluorobenzylamine with 2-methylbenzenesulfonyl chloride in the presence of a base, such as triethylamine. The reaction results in the formation of N-(2-chloro-6-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide as a white solid, which is then purified using recrystallization or column chromatography. Other methods of synthesis include the reaction of 2-chloro-6-fluorobenzylamine with 2-methylbenzenesulfonyl azide or the reaction of 2-chloro-6-fluorobenzylamine with 2-methylbenzenesulfonyl isocyanate.

Scientific Research Applications

N-(2-chloro-6-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide has shown potential therapeutic applications in various scientific research areas, including cancer, inflammation, and pain management. In cancer research, N-(2-chloro-6-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. N-(2-chloro-6-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide has also been studied for its anti-inflammatory effects, where it has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. Additionally, N-(2-chloro-6-fluorobenzyl)-N-(2-methylphenyl)methanesulfonamide has been studied for its analgesic effects, where it has been shown to reduce pain perception in animal models.

properties

Molecular Formula

C15H15ClFNO2S

Molecular Weight

327.8 g/mol

IUPAC Name

N-[(2-chloro-6-fluorophenyl)methyl]-N-(2-methylphenyl)methanesulfonamide

InChI

InChI=1S/C15H15ClFNO2S/c1-11-6-3-4-9-15(11)18(21(2,19)20)10-12-13(16)7-5-8-14(12)17/h3-9H,10H2,1-2H3

InChI Key

KNXDHDOUVRPDOZ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N(CC2=C(C=CC=C2Cl)F)S(=O)(=O)C

Canonical SMILES

CC1=CC=CC=C1N(CC2=C(C=CC=C2Cl)F)S(=O)(=O)C

Origin of Product

United States

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